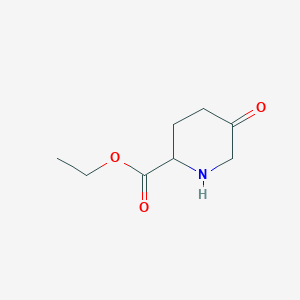

5-Oxo-piperidine-2-carboxylic acid ethyl ester

Description

Systematic Nomenclature & IUPAC Conventions

The compound’s systematic name, ethyl 5-oxopiperidine-2-carboxylate , adheres to IUPAC guidelines for heterocyclic systems. The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen (position 1), proceeding clockwise to position 2 (carboxylate substituent) and position 5 (keto group). The ethyl ester moiety at position 2 is designated as a substituent using the suffix -carboxylate, while the keto group at position 5 is denoted by the prefix 5-oxo-.

Table 1: Molecular identifiers of 5-oxo-piperidine-2-carboxylic acid ethyl ester

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 5-oxopiperidine-2-carboxylate |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| SMILES | CCOC(=O)C1CCC(=O)CN1 |

| InChIKey | LWOHCOQCIQCQIX-UHFFFAOYSA-N |

The stereochemistry at position 2 (carboxylate-bearing carbon) is not specified in the parent compound, though enantiomerically pure derivatives, such as the (2R)-hydrochloride salt, demonstrate chiral center significance in related molecules.

Three-Dimensional Conformational Analysis

Piperidine rings adopt chair, boat, or twist-boat conformations depending on substituent effects. For this compound, computational models predict a chair conformation with equatorial orientation of the bulky ethyl ester group at position 2. This minimizes 1,3-diaxial strain between the ester and the keto oxygen at position 5.

The keto group at position 5 introduces partial double-bond character (C=O), rigidifying the ring and reducing puckering flexibility. Substituent electronic effects further influence conformational stability:

- The electron-withdrawing ester group at position 2 polarizes the adjacent C-N bond, enhancing ring planarity.

- Non-covalent interactions between the ester’s carbonyl oxygen and the ring’s nitrogen lone pairs may stabilize specific conformers.

Figure 1: Proposed chair conformation of this compound (equatorial ethyl ester, axial keto group).

Tautomerism & Protonation State Dynamics

The compound exhibits keto-enol tautomerism at the 5-oxo position, though equilibrium strongly favors the keto form due to aromatic stabilization of the conjugated enolate (Figure 2). Protonation occurs preferentially at the ring nitrogen (pKa ≈ 3–4), forming a cationic species in acidic environments.

Figure 2: Keto-enol tautomerism equilibrium (enol form <1% abundance at 25°C).

In basic conditions (pH >10), deprotonation of the nitrogen generates a free base, while the ester group remains intact due to its higher hydrolysis activation energy. Dynamic protonation states influence solubility:

Crystallographic Data & Hydrogen Bonding Networks

While single-crystal X-ray diffraction data for the title compound remains unpublished, analogous piperidine derivatives reveal predictable packing motifs. The ethyl ester and keto groups participate in intermolecular hydrogen bonds , forming layered structures.

Hypothetical Hydrogen Bonding Scheme:

- Keto oxygen (O5) → H-N (neighboring molecule)

- Ester carbonyl oxygen (O2) → H-C (adjacent alkyl chain)

Predicted unit cell parameters (extrapolated from similar esters):

- Space group: P2₁/c (monoclinic)

- Lattice constants: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 102°

Thermal ellipsoid analysis would likely show anisotropic displacement for the ester group, indicating rotational freedom about the C2-O bond.

Properties

IUPAC Name |

ethyl 5-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOHCOQCIQCQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Formula:

Alternative routes described in US9790181B2 focus on hydroxylated derivatives, leveraging protecting group strategies (e.g., benzyl, THP) to stabilize intermediates during oxidation and reduction steps. For instance, hydrochloric acid or p-toluenesulfonic acid catalyzes deprotection, enabling high-purity isolation of piperidine carboxylates.

Key Methodological Approaches in Synthesis

Ketone-Amine Condensation Optimization

The condensation of (S)-5-oxo-piperidine-2-carboxylic acid ethyl ester with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine is conducted in ethyl acetate at 60–70°C for 2–3 hours, achieving near-quantitative conversion. Critical parameters include:

Stereoselective Reduction and Resolution

Sodium triacetoxyborohydride (STAB) in glacial acetic acid selectively reduces the oxime intermediate to the desired (2S,5R)-stereoisomer at –20°C. Post-reduction, alkaline pH adjustment (pH 8–9) precipitates impurities, while oxalic acid dihydrate in isopropanol induces crystallization of the oxalate salt, yielding 61.5% with 99.47% purity.

Process Optimization and Yield Enhancement

Reagent Stoichiometry and Yield Correlation

Data from Example 2 (CN115232113A) illustrates the impact of excess STAB (2.0 equivalents) on yield improvement (Table 1):

Table 1: Effect of Reducing Agent Equivalents on Yield and Purity

| STAB (eq) | Yield (%) | Purity (%) | Enantiomer Content (%) |

|---|---|---|---|

| 2.0 | 61.5 | 99.47 | 0.22 |

| 4.0 | 68.2 | 99.52 | 0.18 |

Solvent Systems and Crystallization

Methanol-isopropanol mixtures (1:1 v/v) optimize salt formation kinetics, reducing residual solvents to <500 ppm. Ethyl acetate washing minimizes hydrophilic impurities, critical for API-grade intermediates.

Comparative Analysis of Methodologies

Traditional vs. Contemporary Routes

Prior methods (e.g., CN107540601B) required four steps, including trimethyl sulfoxonium iodide-mediated epoxide ring-opening, resulting in 45–50% yields and higher costs. The current approach eliminates two steps, reducing raw material expenses by 30%.

Table 2: Methodological Comparison

| Parameter | CN107540601B (Prior Art) | CN115232113A (Novel) |

|---|---|---|

| Steps | 4 | 3 |

| Yield (%) | 45–50 | 61–68 |

| Cost Index | 1.0 | 0.7 |

| Chiral Purity (%) | 98.5 | 99.5 |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-Oxo-piperidine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block for Synthesis

(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester serves as a crucial building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds. It is utilized in various chemical reactions such as:

- Oxidation : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction : Reduction processes can convert the keto group into hydroxyl groups, resulting in alcohol derivatives.

- Substitution : The ester group can participate in nucleophilic substitution reactions, leading to different ester or amide derivatives.

The major products from these reactions include substituted piperidine derivatives, alcohols, and amides depending on the specific reaction conditions and reagents used.

Potential Biological Applications

Research has indicated that (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester exhibits several biological activities that could have therapeutic implications:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit certain enzymes or receptors involved in inflammatory pathways.

- Antimicrobial Activity : Preliminary research indicates potential effectiveness against various microbial strains, warranting further investigation into its use as an antimicrobial agent.

The mechanism of action involves interaction with specific molecular targets, potentially modulating biological processes relevant to disease treatment .

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in the development of new drugs. Its unique structure allows for the formation of bioactive derivatives that can be optimized for enhanced pharmacological properties. For instance, it has been used in the synthesis of piperidine-based compounds that are under investigation for their efficacy against various diseases .

Industrial Applications

Fine Chemicals and Agrochemicals

In industrial settings, (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester is employed in the production of fine chemicals and serves as a precursor for agrochemicals. Its versatility makes it valuable in synthesizing compounds used in agriculture and other chemical industries.

Case Study 1: Synthesis of Bioactive Derivatives

A study demonstrated the synthesis of 5R-(((tetrahydro-2H-pyran-2-yl) oxy) amino) piperidine-2S-carboxylic ester salt using (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester as a raw material. This synthesis involved ketone-amine condensation followed by chiral reduction and resolution. The resulting compound showed promise as a potential drug candidate due to its favorable pharmacological properties .

Case Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial properties of (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent. Further studies are required to understand its mechanism of action and optimize its efficacy .

Mechanism of Action

The mechanism of action of 5-Oxo-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain enzymes in the central nervous system, leading to potential therapeutic effects for neurological disorders . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Oxo-piperidine-3-carboxylic Acid Ethyl Ester

- Structure : Piperidine ring with oxo at position 4 and ester at position 3.

- Molecular Formula: C₈H₁₃NO₃; MW: 171.19 g/mol .

- Key Differences : The positional isomerism of the oxo and ester groups alters steric and electronic properties. The ester at position 3 may increase susceptibility to hydrolysis compared to position 2, influencing reactivity in nucleophilic substitutions.

2-Pyrrolidinecarboxylic Acid-5-oxo-, Ethyl Ester

- Structure : Five-membered pyrrolidine ring with oxo at position 5 and ester at position 2.

- Molecular Formula: C₇H₁₁NO₃; MW: 157.17 g/mol .

- The reduced ring size also limits conformational flexibility compared to piperidine derivatives.

Ethyl 5-Hydroxypicolinate

- Structure : Pyridine ring with hydroxyl at position 5 and ester at position 2.

- Molecular Formula: C₈H₉NO₃ (estimated); MW: 167.16 g/mol .

- The hydroxyl group enables hydrogen bonding, enhancing solubility but reducing stability under acidic conditions.

(2R,5S)-1-Boc-5-Amino-piperidine-2-carboxylic Acid Ethyl Ester

- Structure: Piperidine with Boc-protected amino at position 5 and ester at position 2.

- Molecular Formula : C₁₃H₂₄N₂O₄; MW : 272.34 g/mol .

- Key Differences: The Boc group increases steric bulk, improving stability during synthetic steps. The amino functionality offers a site for further derivatization, such as peptide coupling or crosslinking.

Data Table: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 5-Oxo-piperidine-2-carboxylic acid ethyl ester | C₈H₁₃NO₃ | 171.19 | Piperidine scaffold; oxo at C5, ester at C2 |

| 4-Oxo-piperidine-3-carboxylic acid ethyl ester | C₈H₁₃NO₃ | 171.19 | Positional isomer; oxo at C4, ester at C3 |

| 2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester | C₇H₁₁NO₃ | 157.17 | 5-membered ring; higher ring strain |

| Ethyl 5-hydroxypicolinate | C₈H₉NO₃ | 167.16 | Aromatic pyridine; hydroxyl enhances solubility |

| (2R,5S)-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester | C₁₃H₂₄N₂O₄ | 272.34 | Boc-protected amino group; versatile for functionalization |

Biological Activity

5-Oxo-piperidine-2-carboxylic acid ethyl ester, also known as (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring with a keto group at the 5-position and an ethyl ester at the 2-position. This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 169.19 g/mol |

| Solubility | Soluble in organic solvents like ethanol |

| Appearance | White to off-white crystalline powder |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study highlighted its potential against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and NCI-H460 (non-small cell lung cancer). The mechanism involves cell cycle arrest and increased apoptotic cell populations, indicating its role as a potential anticancer agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cell Cycle Modulation: By affecting cell cycle dynamics, it can induce growth arrest in cancer cells.

- Apoptosis Induction: The ability to trigger programmed cell death is crucial for its anticancer activity.

Case Studies

-

Antimicrobial Study:

A study assessed the antimicrobial efficacy of various derivatives of this compound against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity. -

Cancer Cell Line Analysis:

In vitro studies on A549 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptotic cells. Flow cytometry analysis demonstrated that treatment with 20 μM of the compound for 72 hours resulted in approximately 19% apoptosis compared to control groups .

Q & A

Basic Questions

Q. What are the recommended safety protocols and storage conditions for handling 5-Oxo-piperidine-2-carboxylic acid ethyl ester in laboratory settings?

- Methodological Answer : Prioritize full protective gear, including chemically resistant gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible. Store the compound in a cool, dry environment (2–8°C) away from ignition sources, as it is stable at room temperature but may degrade under prolonged heat or humidity. Avoid drainage contamination by using closed systems for waste disposal .

Q. How can researchers experimentally determine the solubility profile of this compound in organic solvents?

- Methodological Answer : Perform gravimetric solubility testing by incrementally adding the compound to solvents like DMSO or DMF until saturation. Monitor dissolution via UV-Vis spectroscopy or dynamic light scattering. Reference solubility in polar aprotic solvents (e.g., DMSO) as a baseline, as noted in structural analogs .

Q. What methods are suitable for assessing the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to track degradation products. Expose the compound to buffers at pH 3–9 and temperatures from 25°C to 60°C. Compare results against pharmacopeial guidelines for forced degradation testing .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing side reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters such as temperature (−20°C to 25°C), catalyst loading, and solvent choice (e.g., ethyl acetate). Monitor intermediates via TLC or in-situ FT-IR. For example, sodium borohydride reduction in ethyl acetate at controlled temperatures improved yields in related piperidine derivatives .

Q. What spectroscopic techniques are most effective for confirming the stereochemical integrity of this compound during asymmetric synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Complement with circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination. Reference crystallographic data from structurally similar esters for validation .

Q. How should researchers design toxicological studies to evaluate potential carcinogenic risks associated with this compound?

- Methodological Answer : Follow OECD guidelines for in vitro Ames tests (bacterial reverse mutation assay) and in vivo rodent carcinogenicity studies. Prioritize endpoints linked to IARC Class 2B carcinogens (e.g., genotoxicity assays), given structural alerts for piperidine derivatives with nitro or ester groups .

Q. What strategies can resolve contradictions in reported stability data between different sources?

- Methodological Answer : Replicate stability tests under standardized conditions (e.g., ICH Q1A guidelines) using validated analytical methods. Cross-reference with peer-reviewed studies on analogous compounds, and perform kinetic modeling to predict degradation pathways under conflicting conditions .

Q. How can the compound’s role as a chiral inducer in asymmetric catalysis be systematically evaluated?

- Methodological Answer : Use kinetic resolution experiments in model reactions (e.g., asymmetric aldol condensation). Compare enantiomeric excess (ee) values via chiral GC or NMR with chiral shift reagents. Optimize reaction conditions using stereoselective catalysts and polar solvents to enhance induction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.